Naulafine

Description

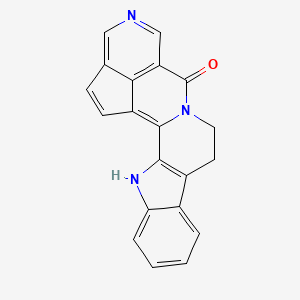

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H13N3O |

|---|---|

Molecular Weight |

311.3 g/mol |

IUPAC Name |

4,14,18-triazahexacyclo[14.6.1.02,14.03,11.05,10.020,23]tricosa-1,3(11),5,7,9,16(23),17,19,21-nonaen-15-one |

InChI |

InChI=1S/C20H13N3O/c24-20-15-10-21-9-11-5-6-14(17(11)15)19-18-13(7-8-23(19)20)12-3-1-2-4-16(12)22-18/h1-6,9-10,22H,7-8H2 |

InChI Key |

OLOYVFQOIBGLFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C(=C3C=CC4=CN=CC(=C43)C2=O)C5=C1C6=CC=CC=C6N5 |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Naulafine

Botanical Sources and Distribution of Naulafine

This compound is predominantly found in plants belonging to the Rubiaceae family, particularly within the Nauclea and Ochreinauclea genera.

This compound has been successfully isolated from several species within the Nauclea genus. Notably, Nauclea latifolia, an evergreen shrub or tree widespread in the humid tropical rainforest and savannah woodlands of West and Central Africa, has been identified as a source of this compound nih.govscilit.comnih.gov. Another significant botanical source is Ochreinauclea maingayi fishersci.canih.govnih.gov. The compound has also been reported from Sarcocephalus latifolius, which is sometimes considered synonymous with Nauclea latifolia massbank.eu. Furthermore, Nauclea officinalis is recognized in the context of indole (B1671886) alkaloids, including those associated with the "this compound group" wikipedia.org.

The distribution of these Nauclea species spans tropical regions, particularly in Africa and Asia nih.govnih.gov.

While the primary documented natural occurrences of this compound are strongly linked to Nauclea and Ochreinauclea species, comprehensive research continues to explore other potential natural origins for similar indole alkaloids. However, current literature predominantly associates this compound's isolation with these specific genera within the Rubiaceae family.

Modern Chromatographic Separation Techniques for this compound Isolation

The isolation of this compound from complex plant extracts necessitates the application of advanced chromatographic techniques to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of this compound and related compounds. This method is crucial for separating alkaloids from crude plant extracts due to its high resolution and efficiency. For instance, HPLC has been employed for the isolation and purification of compounds, including this compound, from Nauclea officinalis wikipedia.org. Quantitative determination of extracts from Nauclea species also utilizes HPLC, often with specific solvent systems and detection wavelengths. An example includes a method using water/acetonitrile (5%, 10%, 50%) as the mobile phase at a flow rate of 0.7 mL/min, with detection at 245 nm over a 70-minute elution time nih.gov. Another application for N. officinalis involved a solvent system of H₂O + FA (Formic Acid) and MeOH + FA, with specific gradient profiles wikipedia.org.

The versatility of HPLC, particularly when coupled with high-resolution mass spectrometry (LCMS), significantly aids in the isolation and subsequent elucidation of this compound fishersci.camassbank.eu.

Table 1: Representative HPLC Parameters for Nauclea Alkaloid Isolation

| Plant Species | Mobile Phase System | Flow Rate (mL/min) | Detection Wavelength (nm) | Total Elution Time (min) | Source |

| Nauclea latifolia | Water/Acetonitrile gradient | 0.7 | 245 | 70 | nih.gov |

| Nauclea officinalis | H₂O + FA / MeOH + FA gradient | Not specified | Not specified | Not specified | wikipedia.org |

Beyond HPLC, other preparative chromatographic methods are employed for the isolation of natural products like this compound. Countercurrent Chromatography (CCC), a liquid-liquid partition chromatography technique, is particularly valuable as it operates without a solid support, thereby avoiding irreversible adsorption of compounds and allowing for high recovery rates metabolomicsworkbench.orgnih.govfigshare.com. CCC encompasses various continuous liquid-liquid partition techniques, such as high-speed countercurrent chromatography (HSCCC) and centrifugal partition chromatography (CPC), which utilize biphasic solvent systems and centrifugal forces to maintain the stationary liquid phase metabolomicsworkbench.orgnih.govfigshare.com36.112.18. While general applications of CCC for alkaloids and natural products are well-documented, early characterization of this compound also involved counter-current distribution or related chromatographic methods scilit.com. Preparative Thin Layer Chromatography (PTLC) and traditional Column Chromatography (CC) are also foundational techniques used in the initial stages of isolating compounds, including this compound, from crude extracts massbank.euwikipedia.org.

Advanced Spectroscopic and Mass Spectrometric Approaches in Natural Product Dereplication

The identification and structural elucidation of this compound, especially in complex natural product mixtures, heavily rely on advanced spectroscopic and mass spectrometric techniques, often integrated into dereplication strategies. Dereplication is a critical process that rapidly identifies known compounds in crude extracts, saving resources and prioritizing the discovery of novel metabolites nih.gov36.112.18sdsc.edunih.gov.

Spectroscopic methods play a crucial role in confirming the structure of isolated this compound. These include 1D-Nuclear Magnetic Resonance (NMR) techniques (such as ¹H, ¹³C, and DEPT NMR) and 2D-NMR experiments, which provide detailed information about the compound's molecular structure and connectivity fishersci.canih.govnih.govwikipedia.org. Ultraviolet (UV) and Infrared (IR) spectroscopy are also utilized to gain insights into the chromophores and functional groups present in the molecule fishersci.canih.govnih.gov.

Mass Spectrometry (MS) is indispensable for dereplication due to its high sensitivity and ability to provide molecular weight and fragmentation information. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), is widely used for the rapid identification and accelerated elucidation of known and new indole alkaloids, including this compound fishersci.canih.govnih.gov36.112.18. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of compounds, which is a key step in dereplication researchgate.net.

A powerful approach in natural product dereplication is molecular networking, which utilizes LC-MS/MS data to create a visual map of structurally related compounds. This informatics method compares MS/MS spectra and clusters molecules with similar fragmentation patterns, enabling the identification of known compounds and the detection of structural analogues or novel compounds within molecular families fishersci.canih.govnih.govsigmaaldrich.com. This strategy helps researchers focus on truly novel chemical scaffolds by efficiently filtering out previously identified compounds nih.gov36.112.18nih.gov. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including Diffusion-Ordered NMR Spectroscopy (DOSY), can be used for dereplication by analyzing diffusion coefficients to predict molecular weights of compounds within mixtures, complementing MS data massbank.euchem960.com.

LC-MS/MS Molecular Networking for Rapid Identification

LC-MS/MS-based molecular networking (MN) has emerged as a transformative strategy in natural product chemistry, significantly accelerating the identification and dereplication of compounds like this compound nih.gov. This technique was pivotal in the phytochemical investigation of Ochreinauclea maingayi, guiding the isolation and expediting the elucidation of various indole alkaloids, including this compound nih.govresearchgate.net.

Molecular networking functions by analyzing LC-MS/MS data to group molecules with similar fragmentation patterns into "clusters" or "families" nih.gov. This approach allows researchers to quickly identify known compounds (dereplication) and prioritize novel ones for further isolation and structural characterization, thereby reducing the time, effort, and cost associated with drug discovery pipelines nih.gov. By evaluating chromatographic retention times, peak abundance, molecular formulas, and MS/MS spectral properties, MN provides a comprehensive map of the chemical constituents within complex extracts nih.gov.

In the context of this compound's isolation, molecular networking analysis of the Ochreinauclea maingayi extract revealed distinct clusters, indicating the presence of various indole alkaloids. This guided the selection of specific fractions for targeted isolation, leading to the successful purification of this compound alongside other indole alkaloids such as 9H-β-carboline-4-carboxylate, norharmane, and harmane nih.govresearchgate.net.

Integration of UHPLC-HRMS Data in Isolation Workflows

The integration of Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) data is fundamental to modern natural product isolation workflows, including that of this compound. UHPLC-HRMS offers unparalleled capabilities for the comprehensive profiling of complex chemical mixtures due to its flexible and efficient separation combined with high-sensitivity detection.

During the phytochemical investigation that led to this compound's isolation, UHPLC-Orbitrap MS was specifically utilized for LC/MS profiling of the crude extracts nih.govresearchgate.net. This advanced mass spectrometry technique provides highly accurate mass measurements and detailed fragmentation patterns, which are crucial for the structural elucidation of both known and new compounds nih.gov. The high resolving power and sensitivity of HRMS enable the detection and identification of a broad range of metabolites, even those present in minor quantities.

The data generated by UHPLC-HRMS complements molecular networking by providing the precise mass-to-charge ratios and fragmentation information necessary to build the molecular networks and subsequently confirm the structures of isolated compounds. This untargeted metabolomics approach, leveraging UHPLC-HRMS/MS, is a powerful tool for chemical fingerprinting and for gaining extensive chemical information from complex biological samples.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem Compound Identifiers (CIDs) where available.

Structure Activity Relationship Sar Investigations of Naulafine and Its Analogues in Fundamental Biological Systems

Methodological Frameworks for Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies provide a computational framework for correlating the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net These models are instrumental in predicting the efficacy of novel analogues and guiding the rational design of more potent therapeutic agents. nih.gov

The foundation of QSAR modeling lies in the mathematical representation of molecular structures. nih.gov For naulafine and its analogues, predictive models are developed by correlating their antifungal activity (often expressed as Minimum Inhibitory Concentration or MIC) with a variety of calculated physicochemical properties and structural descriptors. These descriptors can include steric properties (e.g., molar refractivity), electronic properties (e.g., atomic charges), and topological indices that describe the molecule's shape and connectivity. nih.gov Studies on related allylamine (B125299) antifungals, such as terbinafine (B446) analogues, have successfully used techniques like Genetic Function Approximation (GFA) to build robust QSAR models. These models have highlighted that the steric properties and the conformational rigidity of the side chains are significant factors influencing antifungal activity. nih.gov Such analyses provide quantitative validation for experimentally observed SAR trends and help in forecasting the activity of yet-to-be-synthesized compounds.

The integration of machine learning (ML) has significantly advanced SAR elucidation by enabling the analysis of complex, non-linear relationships between molecular structure and biological activity that may be missed by traditional linear regression methods. nih.govdoaj.org ML algorithms, such as random forests and Gaussian process regression, can be trained on datasets of known antifungal compounds to identify subtle structural patterns associated with high potency or resistance. rsc.orgnih.gov For instance, ML models can be trained on genomic and phenotypic data from various fungal species to predict resistance to different classes of antifungals. nih.gov In the context of antifungal peptide design, deep learning combined with QSAR has been used to generate and screen novel candidates, demonstrating the power of these approaches to accelerate the discovery of new therapeutic agents. nih.gov These methodologies hold the potential to refine the design of this compound analogues by identifying novel, non-obvious structural modifications that could enhance antifungal efficacy.

Identification of Key Pharmacophoric Elements for Molecular Interactions

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govmdpi.com For this compound and related allylamine antifungals that target squalene (B77637) epoxidase, the key pharmacophoric elements have been well-characterized. The fundamental features required for antifungal activity include:

A tertiary allylamine function: This group is considered an absolute prerequisite for antifungal activity. nih.govacs.org

A hydrophobic aromatic system: The naphthyl group in this compound serves as a crucial hydrophobic anchor, interacting with a corresponding hydrophobic region in the enzyme's active site. nih.gov

Specific spatial arrangement: The relative orientation of the hydrophobic group and the allylamine side chain is critical for optimal binding.

Pharmacophore models developed for squalene epoxidase inhibitors typically feature multiple hydrophobic groups, underscoring the importance of these interactions for ligand binding. nih.gov These models serve as effective tools for virtual screening to identify novel compounds with different structural scaffolds that still present the necessary features for biological activity. nih.govmdpi.com

Impact of Stereochemistry and Conformational Features on Activity Profiles

Stereochemistry and the conformational arrangement of a molecule are critical determinants of its biological activity, as they govern how a drug fits into its target binding site. ijpsjournal.comnih.govnih.gov For this compound and its analogues, the geometry of the allylamine double bond is a key factor. The antifungal activity is almost exclusively associated with the (E)-isomer, indicating a strict geometric requirement within the enzyme's active site. This suggests that the spatial distance and orientation between the nitrogen atom and the aromatic ring system are precisely defined for effective inhibition.

Elucidation of Structure-Function Relationships via Site-Directed Chemical Modifications

The Amino Group: The tertiary amine is essential for activity. Replacing the N-methyl group with larger alkyl groups or hydrogen generally leads to a significant decrease or complete loss of antifungal efficacy. This indicates that the methyl group is optimal for the interaction at the active site. nih.govacs.org

The Allyl Group: The double bond in the allyl moiety is critical. Saturation of this bond to form a propylamine (B44156) derivative results in inactive compounds. The (E)-configuration of this double bond is also a strict requirement for high activity.

The Aromatic System: The 1-naphthylmethyl group provides a large, hydrophobic surface that is key for binding. While this part of the molecule allows for some variation, its fundamental hydrophobic character must be maintained. nih.govacs.org Replacing the naphthalene (B1677914) ring with other aromatic systems can modulate the activity spectrum. For instance, analogues with a 4-bromo substituent on a phenyl ring have shown high activity against certain yeasts like Candida albicans and Cryptococcus neoformans. mdpi.com

The table below summarizes the impact of various modifications on the antifungal activity of this compound analogues, with activity generally assessed by the Minimum Inhibitory Concentration (MIC) against dermatophytes like Trichophyton rubrum.

| Modification Site | Substituent/Modification | General Impact on Antifungal Activity |

| Amino Group | Replacement of N-CH₃ with H | Significant decrease in activity |

| Replacement of N-CH₃ with larger alkyls (e.g., N-Ethyl) | Significant decrease in activity | |

| Allyl Linker | Saturation of C=C double bond | Loss of activity |

| (Z)-isomer of C=C double bond | Significantly lower activity than (E)-isomer | |

| Aromatic System | Replacement of Naphthyl with Phenyl | Retained but generally lower activity |

| Phenyl ring with 4-Br substituent | Potent activity, including against some yeasts mdpi.com | |

| Replacement of Naphthyl with heterocyclic rings | Variable, can produce enhanced effects mdpi.com |

This table presents generalized SAR trends compiled from studies on naftifine-related allylamine antimycotics. mdpi.comnih.govacs.org

Computational Approaches to SAR (e.g., Molecular Docking Simulations)

Computational methods, particularly molecular docking, provide invaluable insights into the binding of this compound analogues at the atomic level. mdpi.comresearchgate.net Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to its receptor, in this case, squalene epoxidase. mdpi.com These simulations help to rationalize the observed SAR data. For example, docking studies can show why the (E)-isomer fits snugly into the active site while the (Z)-isomer results in steric clashes, explaining the difference in their biological activity.

The process involves preparing the 3D structures of both the ligand (this compound analogue) and the receptor protein. nih.gov The ligand is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity, often reported as a binding energy value in kcal/mol. researchgate.netopenmedicinalchemistryjournal.com Lower binding energy values typically indicate a more stable protein-ligand complex. openmedicinalchemistryjournal.com These computational models allow for the rapid in silico screening of virtual libraries of compounds, prioritizing the synthesis of analogues that are predicted to have the highest affinity and, therefore, the greatest potential for potent antifungal activity. mdpi.com Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability. nih.gov

Comparative SAR Analysis with Other Indole (B1671886) Alkaloid Classes

The vast structural diversity of indole alkaloids gives rise to a wide array of pharmacological activities. This compound, a pentacyclic indoloquinolizidine alkaloid, represents a unique structural class. Understanding its structure-activity relationship (SAR) in the context of other well-known indole alkaloid classes provides valuable insights into the structural features that govern their distinct biological actions. This section provides a comparative SAR analysis of this compound and its analogues with other significant classes of indole alkaloids.

This compound and its related compounds, isolated from the plant Nauclea officinalis, have demonstrated a range of biological effects, including vasorelaxant, anti-inflammatory, and anti-HIV-1 activities. researchgate.netresearchgate.net Structurally, this compound possesses a rigid, planar pentacyclic system. The SAR of this compound analogues indicates that modifications to this core structure can significantly impact their biological profiles. For instance, the degree of saturation in the ring system and the nature of substituents on the aromatic ring are critical for their activity.

In contrast, other classes of indole alkaloids possess distinct structural frameworks that lead to different biological targets and pharmacological effects. A comparative analysis highlights how variations in the indole core and its surrounding architecture dictate their specific bioactivities.

Key Structural Differences and Biological Implications:

A comparative analysis of the core structures of this compound and other major indole alkaloid classes reveals key differences that underpin their distinct biological activities:

This compound's Pentacyclic Indoloquinolizidine Core: This relatively planar and rigid structure appears to be well-suited for interaction with targets such as smooth muscle receptors, contributing to its observed vasorelaxant effects. The presence of the β-carboline skeleton is a shared feature with other alkaloids that interact with various receptors and enzymes. researchgate.net

Yohimbine's Yohimban (B1201205) Skeleton: The more conformationally flexible tetracyclic yohimban skeleton of yohimbine (B192690) allows it to interact with adrenergic receptors, leading to its characteristic α2-adrenergic antagonist activity.

Strychnine's Heptacyclic Structure: The highly complex and rigid heptacyclic structure of strychnine (B123637) is sterically demanding and is a key determinant of its potent antagonistic activity at glycine (B1666218) receptors in the spinal cord.

Vinca (B1221190) Alkaloids' Dimeric Structure: The unique dimeric structure of vinca alkaloids, composed of catharanthine (B190766) and vindoline (B23647) units, is essential for their ability to bind to tubulin and inhibit microtubule polymerization, resulting in their well-known anticancer properties.

The following table summarizes the core structural features and primary biological activities of this compound and these other representative indole alkaloid classes, providing a clear comparative overview.

| Alkaloid Class | Core Structure | Key Structural Features | Primary Biological Activity |

| This compound & Analogues | Indoloquinolizidine | Pentacyclic, planar β-carboline skeleton | Vasorelaxant, Anti-inflammatory, Anti-HIV-1 |

| Yohimbine & Analogues | Yohimban | Tetracyclic, conformationally flexible | α2-Adrenergic antagonist |

| Strychnine & Analogues | Strychnan | Heptacyclic, highly rigid and complex | Glycine receptor antagonist |

| Vinca Alkaloids | Bisindole (Catharanthine-Vindoline) | Dimeric, complex bisindole structure | Tubulin polymerization inhibitor (Anticancer) |

Biosynthetic Pathways and Precursor Studies of Naulafine

Elucidation of the Tryptophan-Secologanin Pathway in Indole (B1671886) Alkaloid Biosynthesis

The fundamental pathway for indole alkaloid biosynthesis begins with the amino acid L-tryptophan nih.govnih.gov. Tryptophan is decarboxylated to form tryptamine (B22526) by the enzyme tryptophan decarboxylase (TDC) epa.gov. Simultaneously, the secoiridoid monoterpene secologanin (B1681713) is synthesized from geranyl pyrophosphate (GPP) via the mevalonate (B85504) pathway, with loganin (B1675030) being converted to secologanin by secologanin synthase (CYP72A1).

The committed step in monoterpenoid indole alkaloid biosynthesis involves the stereospecific condensation of tryptamine and secologanin uni.luepa.gov. This crucial reaction is catalyzed by strictosidine (B192452) synthase (STR), a vacuole-specific enzyme, yielding 3α-(S)-strictosidine uni.luepa.gov. Strictosidine serves as the universal precursor for over 3000 known indole and quinoline (B57606) alkaloids, including those of the indoloquinolizidine and indole-pyridine types, to which Naulafine belongs researchgate.netwikipedia.orguni.lunih.gov. The plant Catharanthus roseus is a well-characterized model system for studying these early steps of MIA biosynthesis epa.gov. This compound is recognized as an indole-pyridine alkaloid, indicating its derivation from this general tryptophan-secologanin pathway researchgate.netwikipedia.orguni.lu.

Characterization of Enzymatic Steps and Intermediates in this compound Formation

While the general framework of monoterpenoid indole alkaloid biosynthesis is well-established, specific enzymatic steps and intermediates leading directly to this compound itself are not extensively detailed in the provided literature. However, this compound is described as a derivative of angustine, suggesting that its formation likely proceeds through modifications of a common indoloquinolizidine or indole-pyridine scaffold researchgate.net.

The initial enzymatic transformations involve:

Tryptophan Decarboxylase (TDC) : Converts L-tryptophan to tryptamine epa.gov.

Secologanin Synthase (SLS) : Catalyzes the formation of secologanin from loganin.

Strictosidine Synthase (STR) : Condenses tryptamine and secologanin to form strictosidine uni.luepa.gov.

Following strictosidine formation, a complex series of enzymatic rearrangements, oxidations, reductions, and cyclizations occur to generate the diverse structures of MIAs. These downstream steps are responsible for the formation of the distinct polycyclic ring systems, such as the β-carboline and pyridine (B92270) moieties characteristic of this compound nih.govepa.gov. The precise enzymes and intermediates involved in the conversion of strictosidine or its early derivatives into the specific skeleton of this compound require further dedicated investigation. Studies on the synthesis of Nauclea indole-pyridine alkaloids have explored various substituted pyridines as synthetic intermediates, which may mimic some of the late-stage biosynthetic transformations.

Tracing Precursor Incorporation and Metabolic Flux Analysis

Direct studies specifically tracing precursor incorporation and conducting metabolic flux analysis for this compound biosynthesis are not explicitly described in the provided search results. However, such methodologies are fundamental to understanding complex biosynthetic pathways in plants.

Genetic and Molecular Biology Approaches for Pathway Manipulation and Engineering

Specific genetic and molecular biology approaches for the manipulation and engineering of this compound's biosynthetic pathway are not detailed in the available information. However, general strategies applied to other monoterpenoid indole alkaloids (MIAs) provide a blueprint for future efforts.

Molecular biology techniques aim to identify, characterize, and manipulate genes and proteins involved in biological pathways. For MIA biosynthesis, this has involved:

Gene Cloning and Overexpression : Genes encoding key enzymes like tryptophan decarboxylase (TDC) and strictosidine synthase (STR) have been cloned and overexpressed in plant cell cultures or hairy roots to enhance MIA production epa.gov.

Pathway Reconstruction : Efforts have been made to reconstruct entire biosynthetic pathways, or parts thereof, in heterologous hosts like yeast (Saccharomyces cerevisiae) to produce valuable alkaloids uni.lu. This involves introducing multiple genes from the plant into the host organism.

Gene Editing : Advanced gene editing technologies, such as CRISPR/Cas9, offer precise tools for introducing targeted mutations or exogenous DNA sequences to modify or optimize biosynthetic pathways.

Comparative genomic analysis of Nauclea cadamba has revealed insights into the evolution of MIA biosynthetic pathways, identifying key intermediates and enzymes like NcSTR1, which catalyzes strictosidine synthesis uni.lu. Such genomic data can inform targeted genetic manipulation efforts for this compound.

Bioinformatic Analysis of Biosynthetic Gene Clusters

While no specific bioinformatic analysis of gene clusters directly responsible for this compound biosynthesis is explicitly mentioned, bioinformatics plays a critical role in the discovery and characterization of secondary metabolite pathways.

The availability of fungal and plant genome sequences has significantly accelerated the identification of biosynthetic genes encoding enzymes involved in various alkaloid pathways nih.gov. Bioinformatic tools are used to:

Identify Gene Clusters : Genes encoding enzymes in a common biosynthetic pathway often cluster together in the genome. Bioinformatic algorithms can predict these clusters based on gene proximity, co-expression, and functional annotation.

Annotate Gene Function : Sequence homology searches and protein domain analysis help infer the putative functions of genes within a cluster, guiding experimental characterization.

Comparative Genomics : Comparing gene clusters across different species can reveal conserved or divergent pathways, providing clues about evolutionary relationships and novel enzyme functions uni.lu. For instance, comparative genomic analysis has been applied to Nauclea cadamba to understand its MIA biosynthetic pathway uni.lu.

Such analyses are instrumental in predicting candidate genes for the later, more complex steps of this compound formation from the universal strictosidine precursor.

Compound Names and PubChem CIDs

Molecular and Cellular Mechanistic Studies of Naulafine and Its Analogues in Model Systems Non Clinical

Receptor Interaction Profiling and Ligand Binding Studies

Naulafine has been identified as an analog of nalfurafine, exhibiting a mixed-action agonist profile at specific opioid receptor subtypes. Its interactions with these receptors are central to its observed effects in model systems.

This compound (TK10 (NMF)) functions as a mixed-action agonist at both kappa opioid receptors (KOR) and delta opioid receptors (DOR). In vitro functional assays have demonstrated that this compound acts as a full, high-efficacy agonist at both KOR and DOR. Concurrently, it exhibits relatively low efficacy at the mu opioid receptor (MOR) frontiersin.org. Binding studies indicate that this compound binds with similar affinities across KOR, DOR, and MOR frontiersin.org. In a mouse model, the antinociceptive effects observed with this compound were specifically mediated by KOR and DOR, rather than MOR frontiersin.org.

While this compound's affinity for opioid receptor subtypes has been noted as "similar" across KOR, DOR, and MOR, detailed quantitative data regarding its specific receptor-ligand binding kinetics (e.g., association rate constant (k_on) and dissociation rate constant (k_off)) and thermodynamics (e.g., dissociation constant (K_d), changes in enthalpy (ΔH), entropy (ΔS), or Gibbs free energy (ΔG)) for these interactions are not explicitly available in the provided research findings. General principles of receptor-ligand binding kinetics and thermodynamics involve parameters such as K_d, which quantifies binding strength, and rate constants like k_on and k_off, which measure the velocity of bond formation and dissociation, respectively nih.govenzymlogic.com. These kinetic parameters can significantly influence drug effectiveness and safety by affecting receptor occupancy and duration of action enzymlogic.com.

Cellular Signaling Pathway Interrogation in In Vitro Systems

Information regarding the detailed interrogation of cellular signaling pathways by this compound in in vitro systems is limited in the provided research. This compound has been briefly noted in relation to the "modulation of ROS-mitochondrial-mediated death signaling" and "inhibition of colony formation and cell migration" nih.gov. However, comprehensive research findings, specific pathways modulated, or quantitative data tables detailing these effects are not available in the provided search results. In vitro studies of cellular signaling pathways typically involve examining how compounds influence various cascades (e.g., PI3K/AKT/mTOR, Ras/MAPK, NF-κB) that regulate critical cellular processes like proliferation, differentiation, and survival aopwiki.orgresearchgate.netnih.govfrontiersin.org.

Summary of Available Data for this compound's Opioid Receptor Interactions

| Receptor Subtype | Agonist/Antagonist Profile | Efficacy (In Vitro) | Binding Affinity | In Vivo Effect (Mice) |

| Kappa (KOR) | Agonist (mixed-action) | Full, high-efficacy | Similar affinity | Antinociception |

| Delta (DOR) | Agonist (mixed-action) | Full, high-efficacy | Similar affinity | Antinociception |

| Mu (MOR) | Agonist (mixed-action) | Relatively low efficacy | Similar affinity | No antinociception |

Analysis of Signal Transduction Cascade Perturbations

Specific studies detailing the analysis of signal transduction cascade perturbations by this compound are not available in the provided search results. Signal transduction pathways are crucial for cellular responses to external stimuli, involving a series of molecular events that relay signals inside a cell, often leading to changes in cell behavior or characteristics. lsuhsc.edukhanacademy.orgfiveable.meyoutube.comnih.gov

Investigation of Protein-Protein Interaction Networks and Their Modulation by this compound

Information specifically investigating the modulation of protein-protein interaction networks by this compound is not available in the provided search results. Protein-protein interactions are fundamental to most biological processes, orchestrating cellular functions and playing vital roles in signal transduction, metabolic pathways, and cell cycle regulation. numberanalytics.comcncb.ac.cnfiveable.meyoutube.compromega.canih.govfigshare.comfrontiersin.orgnih.gov

Modulation of Microbial Processes in In Vitro Models (e.g., Antibacterial, Antifungal, Antileishmanial Activities)

Research has indicated this compound's involvement in the modulation of certain microbial processes in in vitro models.

Evaluation of Growth Inhibition in Bacterial and Fungal Strains

Antifungal Activity this compound has been reported to exhibit antifungal activity against Candida albicans. lsuhsc.edu However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values or detailed growth inhibition percentages for this compound against Candida albicans, were not found in the provided search results.

Antibacterial Activity Specific information regarding the evaluation of this compound's growth inhibition in bacterial strains is not available in the provided search results.

Investigation of Parasitic Protozoan Modulations

Specific information regarding the investigation of this compound's modulation of parasitic protozoans, including antileishmanial activities, is not available in the provided search results.

In Vivo Mechanistic Investigations in Non-Human Biological Systems (excluding safety/efficacy)

Specific information regarding in vivo mechanistic investigations of this compound in non-human biological systems, excluding safety and efficacy studies, is not available in the provided search results. Such investigations typically characterize the molecular mediators and pathways through which observed effects occur in living organisms.

Characterization of Molecular Mediators and Pathways of Observed Effects

Specific data on the characterization of molecular mediators and pathways of observed effects for this compound in non-human biological systems are not available in the provided search results.

Compound Names and PubChem CIDs

Analysis of Systemic Biological Responses at the Molecular Level

This compound is a distinct indole (B1671886) alkaloid that has been successfully isolated from the bark of Ochreinauclea maingayi and the leaves of Nauclea latifolia. researchgate.netresearchgate.netnih.gov This compound is classified within the group of non-isoprenoid tryptophan indole alkaloids. researchgate.netresearchgate.net The molecular formula for this compound has been determined as C20H13N3O. chemspider.com Its structural identity has been rigorously confirmed through comprehensive spectroscopic analyses, including 1D-NMR, 2D-NMR, UV, IR, LCMS, and MS2LDA techniques. researchgate.netresearchgate.net

Despite its established identification and structural characterization, detailed and dedicated non-clinical molecular and cellular mechanistic studies focusing solely on this compound are presently limited in the publicly accessible scientific literature. Research efforts often explore the collective biological activities of crude extracts derived from the plants that contain this compound, or they concentrate on other, more extensively investigated alkaloids found concurrently within these botanical sources.

For example, extracts from Nauclea latifolia, which are known to contain this compound, have been investigated for their potential anticancer activity against breast cancer cells. researchgate.net However, the specific molecular targets and precise mechanisms of action attributable solely to this compound within these studies are not explicitly delineated. Instead, network pharmacology and molecular docking analyses conducted on the general compounds present in N. latifolia have identified a range of molecular targets, including ALB, AKT1, ESR1, STAT3, EGFR, SRC, PTGS2, GSK3B, MMP9, and PPAR1. These targets are implicated in critical cellular processes such as cell proliferation and death, operating through pathways like the PI3K-Akt signaling system, various metabolic pathways, and cancer-associated pathways. researchgate.net It is important to note that these findings reflect the activity of the plant's complex chemical mixture rather than isolating this compound's individual contribution.

Concerning systemic biological responses at the molecular level in non-clinical models, specific research findings pertaining directly to this compound are not extensively documented. General discussions on systemic biological responses typically encompass broader biological contexts, such as the body's reaction to biomaterials or inflammatory processes, rather than the intricate molecular impact of specific isolated natural compounds like this compound. chemistry-chemists.com

Consequently, while this compound is recognized as a natural product with a defined chemical structure, further dedicated research is imperative to fully elucidate its precise molecular and cellular mechanisms of action and to analyze its systemic biological responses in non-clinical model systems.

Advanced Analytical and Spectroscopic Characterization Techniques in Naulafine Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique employed in the characterization of Naulafine, enabling the precise determination of its molecular weight and empirical formula. For this compound, HRMS analysis established its molecular formula as C22H21N3O2. clockss.org The Electron Ionization Mass Spectrometry (EIMS) spectrum provided further insights into its fragmentation pattern, showing a base peak at m/z 315 (C21H17N3O), which corresponds to the loss of a C2H4O moiety. clockss.org Additionally, a fragment at m/z 286 [M - C4H9O]+ suggested the presence of an oxygenated side chain within the nauclefine nucleus. clockss.org The use of High-Resolution EIMS (HREIMS) was specifically noted for these calculations. clockss.org In broader studies involving this compound, LCMS/MS molecular networking has been utilized, where individual nodes within the network represent the molecular weight and key fragment data for each compound, facilitating the identification of this compound within complex mixtures. researchgate.net

Table 1: Key HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C22H21N3O2 |

| Base Peak (m/z) | 315 |

| Corresponding Fragment | C21H17N3O |

| Other Key Fragment (m/z) | 286 |

| Corresponding Fragment | [M - C4H9O]+ |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the comprehensive structural elucidation of this compound, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been extensively applied. researchgate.netresearchgate.netsciprofiles.comresearchgate.netnih.gov

For this compound, 1H-NMR spectra were recorded at 400 MHz and 600 MHz, while 13C-NMR spectra were obtained at 100.61 MHz and 150 MHz. clockss.orgresearchgate.net These 1D NMR data are crucial for identifying proton and carbon environments, respectively. The structural confirmation of this compound, alongside other indole (B1671886) alkaloids, has been achieved through extensive spectroscopic data analysis, including 1D-NMR and 2D-NMR. researchgate.netresearchgate.net

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are vital for establishing inter-proton and heteronuclear correlations. COSY experiments reveal proton-proton couplings, indicating adjacent protons in the molecular structure. HSQC provides direct correlations between protons and their directly attached carbons, aiding in the assignment of CH, CH2, and CH3 groups. HMBC experiments detect long-range correlations between protons and carbons across two or three bonds, which are critical for establishing the carbon skeleton and identifying quaternary carbons. NOESY experiments reveal through-space correlations between protons, providing insights into the relative stereochemistry and conformation of the molecule. These techniques, while not always explicitly detailed for this compound in the provided snippets, are standard practices for the complete structural elucidation of complex natural products like indole alkaloids. researchgate.netresearchgate.netnih.gov

While specific applications of solid-state NMR to this compound were not detailed in the consulted literature, solid-state NMR spectroscopy is a powerful technique for studying the structure, dynamics, and polymorphism of organic compounds in their solid state. It can reveal anisotropic values of chemical shifts and provide detailed descriptions of electronic structures and conformational preferences that might not be observable in solution. nih.gov For compounds like this compound, which can exist in different crystalline forms (polymorphs) or exhibit conformational flexibility in the solid state, solid-state 13C- and 15N-NMR experiments could offer valuable information regarding crystal packing, intermolecular interactions, and conformational studies, complementing solution-state NMR data. nih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques for characterizing the electronic transitions and functional groups present in this compound.

UV spectra of this compound were recorded in ethanol, providing information about its chromophores and conjugated systems. clockss.org UV-Vis spectroscopy is highly proficient in examining electronic transitions in molecules, making it invaluable for analyzing organic compounds, particularly those with conjugated systems, by offering insights into their molecular architecture. nirlab.com

Fourier Transform Infrared (FTIR) spectroscopy was used to measure the IR spectra of this compound. clockss.org IR spectroscopy is a useful technique for identifying organic compounds because the mid-IR region exhibits many characteristic absorption bands corresponding to specific functional groups (e.g., -OH, -COOH). ijarnd.com Both UV and IR spectroscopy were broadly employed for the structural confirmation of this compound and other isolated compounds. researchgate.netresearchgate.netresearchgate.net

Chiroptical Methods for Absolute Stereochemistry Determination (e.g., ECD, VCD)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are crucial for determining the absolute stereochemistry of chiral molecules like this compound. These techniques rely on the differential absorption of left and right circularly polarized light by a chiral sample. researchgate.netnih.govresearchgate.net

Although specific ECD or VCD data for this compound were not explicitly detailed, related indole alkaloids such as angustoline, isolated from the same plant source, had their absolute stereochemistry determined by optical rotatory dispersion (ORD), another chiroptical method. clockss.org This highlights the relevance of such techniques for this class of natural products. ECD spectroscopy offers high sensitivity, often one or two orders of magnitude greater than other chiroptical methods, but its effectiveness is highest when stereogenic centers are in close proximity to UV-Vis chromophores. researchgate.net VCD, conversely, does not require chromophores in the UV-Vis region and has a broader scope, although it typically requires larger sample quantities. researchgate.net Combining ECD and VCD data sets can lead to exceptionally good predictions of molecular structure by leveraging the strengths of each method. nih.gov These methods, often coupled with quantum chemical calculations, are essential for unambiguously assigning the absolute configuration and conformation of complex natural products. nih.gov

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, GC-MS, LC-MS)

Hyphenated techniques, which combine separation methods with spectroscopic detection, are powerful tools for the analysis of complex natural product mixtures, including those containing this compound. These techniques enable simultaneous separation, structural identification, and quantification of components. ijarnd.comresearchgate.netscientiaricerca.com

Liquid Chromatography-Mass Spectrometry (LC-MS) has been widely used for the structural elucidation of this compound and other indole alkaloids. researchgate.netresearchgate.netresearchgate.net Specifically, LCMS/MS molecular networking has been employed to analyze complex mixtures, providing molecular weight and key fragment data to identify this compound. researchgate.net LC-MS is favored over LC-NMR in many applications due to its generally higher sensitivity. scientiaricerca.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) coupling, particularly in stopped-flow mode, is a robust technique for the comprehensive structural assessment of novel natural products. ijarnd.commespharmacy.org This method allows for the direct acquisition of NMR spectra from separated chromatographic peaks, providing detailed structural information that other techniques might not yield. mespharmacy.org

While Gas Chromatography-Mass Spectrometry (GC-MS) is a prominent hyphenated technique for volatile compounds, its direct application to this compound was not explicitly detailed in the provided sources. However, GC-MS is generally recognized for separating components from a mixture via gas chromatography before they enter the mass spectrometer for ionization, mass analysis, and detection of mass-to-charge ratios. ijarnd.com

The isolation of this compound often involves chromatographic techniques such as flash chromatography and Low-Pressure Liquid Chromatography (LPLC). clockss.org High-Performance Liquid Chromatography (HPLC) equipped with a UV detector has also been utilized for related compounds, indicating the role of chromatographic separation prior to spectroscopic analysis. clockss.org The integration of these separation and detection techniques significantly enhances the ability to characterize this compound within complex biological extracts.

Quantitative Analytical Methodologies for Research Applications (excluding dosage forms)

Quantitative analytical methodologies are crucial in research for accurately determining the concentration of a compound in various matrices. These methods ensure the reliability and reproducibility of experimental results, which is vital for understanding a compound's properties and behavior. ijpbs.comrssl.com

Development and Validation of Analytical Methods for Quantification in Research Matrices

The development of quantitative analytical methods for compounds like this compound typically involves selecting appropriate chromatographic and spectroscopic techniques capable of separating and detecting the analyte from complex research matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are widely employed due to their sensitivity, selectivity, and ability to handle complex samples. mdpi.comeurl-pesticides.euijnrd.orgbioagilytix.comrestek.comrjpbcs.comthermofisher.com

Method Development Considerations: When developing a quantitative method for this compound in research matrices (e.g., plant extracts, biological samples for in vitro studies, or experimental solutions), factors such as the compound's chemical structure, polarity, solubility, and pKa values are critical in selecting the mobile phase, stationary phase, and detection parameters. ijnrd.org For indole alkaloids, reversed-phase HPLC with UV detection or LC-MS/MS is often preferred due to their characteristic UV absorption and amenability to mass spectrometric analysis. mdpi.com Sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is often necessary to minimize matrix interference and concentrate the analyte. thermofisher.comdntb.gov.ua

Method Validation Parameters: Once a method is developed, it must be rigorously validated to ensure its suitability for the intended research purpose. ijpbs.comrssl.comdemarcheiso17025.com Key validation parameters, typically aligned with guidelines from regulatory bodies (though not strictly for non-clinical research applications), include:

Accuracy: The closeness of agreement between the test result and the accepted reference value. ijpbs.comrssl.com

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ijpbs.comrssl.comrjpbcs.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. A calibration curve is constructed to demonstrate this relationship. ijpbs.comrssl.comrjpbcs.comupb.rochula.ac.th

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified. ijpbs.comijnrd.orgrjpbcs.com

Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. ijpbs.comijnrd.orgrestek.comrjpbcs.com

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpbs.comrssl.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. ijpbs.comrssl.comijnrd.org

Table 1: Hypothetical Validation Parameters for a Quantitative HPLC Method of an Indole Alkaloid

| Validation Parameter | Value/Observation |

| Linearity Range | 0.5 – 50 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Intra-day Precision (%RSD) | < 2.0% |

| Inter-day Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 – 102.0% |

| Specificity | No interference from common matrix components |

| Robustness | Minor changes in flow rate or temperature did not significantly affect results |

Stability Assessment of this compound in Research Buffers and Solvents

Assessing the stability of this compound in various research buffers and solvents is crucial for ensuring the integrity and reliability of experimental results, especially in long-term studies or when preparing stock solutions. Stability studies typically involve exposing the compound to different environmental conditions (e.g., temperature, pH, light) and monitoring its degradation over time using the validated quantitative analytical method. chromatographyonline.com

Factors Influencing Stability: The stability of a chemical compound in solution is influenced by several factors:

pH: The pH of the solution significantly impacts the ionization state of ionizable compounds like alkaloids, which in turn affects their chemical stability and susceptibility to degradation reactions such as hydrolysis or oxidation. Buffers are essential for maintaining a stable pH in solutions, thereby controlling the ionization state and ensuring consistent analyte behavior. researchgate.netnih.gov

Temperature: Elevated temperatures generally accelerate degradation reactions. Stability studies often involve exposing the compound to various temperatures (e.g., room temperature, refrigerated, frozen, and accelerated stress conditions at higher temperatures) to predict long-term stability. chromatographyonline.comnih.gov

Solvent Composition: The type and purity of the solvent can influence stability. Organic solvents (e.g., methanol, acetonitrile) are often used for solubilization, and their presence, along with water, can affect degradation pathways. rjpbcs.comchromatographyonline.com

Light Exposure: Photodegradation can occur, necessitating protection from light during storage and experimentation.

Oxygen: Oxidation can be a significant degradation pathway for many organic compounds, including alkaloids.

Stability Study Design: In a typical stability study for this compound in research buffers and solvents, solutions of known concentration would be prepared in relevant buffers (e.g., phosphate (B84403) buffers, acetate (B1210297) buffers) and common laboratory solvents (e.g., methanol, acetonitrile, water). These solutions would then be stored under different conditions, and aliquots would be periodically analyzed using the validated quantitative method to determine the remaining concentration of this compound and identify any degradation products. chromatographyonline.com

For example, a study might involve:

Solution Stability: Monitoring this compound solutions at various pH values (e.g., pH 2, 4, 7, 9) at room temperature and refrigerated conditions.

Freeze-Thaw Stability: Assessing the impact of multiple freeze-thaw cycles on the compound's concentration.

Benchtop Stability: Evaluating stability over a typical working period (e.g., 24 hours) at ambient temperature.

While the principles of stability assessment are well-defined for pharmaceutical substances chromatographyonline.comnih.govnih.goviapchem.org, specific stability data or detailed degradation profiles for this compound in various research buffers and solvents are not available in the provided search results.

Table 2: Hypothetical Stability Data for this compound in a Research Buffer (pH 7.4 Phosphate Buffer)

| Time Point (Hours) | Temperature (°C) | % this compound Remaining | Degradation Products Detected |

| 0 | 25 | 100.0 | None |

| 6 | 25 | 99.8 | Minor (Trace A) |

| 12 | 25 | 99.5 | Minor (Trace A) |

| 24 | 25 | 99.0 | Minor (Trace A, Trace B) |

| 0 | 4 | 100.0 | None |

| 24 | 4 | 99.9 | None |

| 48 | 4 | 99.8 | None |

Emerging Research Methodologies and Future Directions in Naulafine Chemistry

Chemoinformatic and Computational Approaches to Naulafine Research

Chemoinformatics and computational chemistry have become indispensable tools in modern drug discovery, offering rapid and cost-effective ways to analyze and predict the properties of chemical compounds. nih.govnih.govspringernature.com

Virtual screening allows for the rapid computational assessment of large libraries of compounds to identify those that are most likely to interact with a specific biological target. frontiersin.orgnih.gov In the context of this compound, this approach could be used to screen virtual libraries of its analogues against various protein targets to predict their potential biological activities. This process can significantly narrow down the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources.

In silico property prediction involves the use of computational models to estimate the physicochemical and pharmacokinetic properties of a compound, such as its solubility, permeability, and metabolic stability (ADME - absorption, distribution, metabolism, and excretion). nih.govresearchgate.net Predicting these properties early in the drug discovery process is crucial for identifying compounds with favorable drug-like characteristics. For this compound and its derivatives, in silico tools can help prioritize analogues with a higher probability of success in preclinical and clinical development. nih.gov

Table 1: Hypothetical Application of Virtual Screening and In Silico Prediction for this compound Analogues

| Computational Task | Application to this compound Research | Potential Outcome |

| Target Identification | Docking of this compound against a panel of known protein targets. | Identification of potential biological targets and mechanisms of action. |

| Virtual Screening | Screening of a virtual library of this compound analogues against a validated target. | Discovery of novel and potent hit compounds with diverse scaffolds. |

| ADME Prediction | In silico profiling of the absorption, distribution, metabolism, and excretion properties of promising this compound analogues. | Selection of candidates with favorable pharmacokinetic profiles for further development. |

| Toxicity Prediction | Computational assessment of the potential toxicity of this compound derivatives. | Early identification and deprioritization of potentially toxic compounds. |

Molecular dynamics (MD) simulations provide a detailed view of the dynamic interactions between a ligand and its target protein at an atomic level. tue.nlnih.govmdpi.comfrontiersin.orgyoutube.com By simulating the movement of atoms over time, researchers can gain insights into the binding modes, conformational changes, and the stability of the ligand-protein complex. nih.govbohrium.com For this compound, MD simulations could be employed to understand how it and its most promising analogues bind to their biological targets. This information is invaluable for structure-based drug design, enabling the rational modification of the this compound scaffold to improve its binding affinity and selectivity.

Application of Artificial Intelligence and Machine Learning in Natural Product Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets to identify patterns and make predictions. nih.govfrontiersin.orgmdpi.commdpi.com

Machine learning algorithms can be trained on datasets of chemical structures and their corresponding biological activities to develop quantitative structure-activity relationship (QSAR) models. nih.govmdpi.commdpi.comdigitellinc.com These models can then be used to predict the activity of new, untested compounds. For this compound, a QSAR model could be built using a library of its analogues and their measured biological activities. This model would then allow for the rapid prediction of the activity of a vast number of virtual this compound derivatives, helping to guide the design and synthesis of more potent compounds.

Table 2: Potential Machine Learning Models for this compound Research

| Machine Learning Model | Application in this compound Research | Predicted Outcome |

| Deep Neural Networks | Predicting the biological activity of this compound analogues based on their chemical structure. | Identification of key structural features responsible for activity. |

| Support Vector Machines | Classifying this compound derivatives as active or inactive against a particular target. | Prioritization of compounds for synthesis and biological testing. |

| Random Forest | Developing QSAR models to predict the potency of this compound analogues. | Guiding the optimization of lead compounds. |

Green Chemistry Principles in this compound Synthesis and Extraction

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iipseries.orgnih.govthepharmajournal.com The application of these principles to the synthesis and extraction of this compound is crucial for developing sustainable and environmentally friendly methods.

In the context of extraction, green solvents such as supercritical fluids, ionic liquids, and deep eutectic solvents are being explored as alternatives to traditional organic solvents. rsc.orgnih.govmdpi.com These greener alternatives can lead to more efficient and selective extraction of this compound from its natural source, Nauclea latifolia, while minimizing environmental impact. researchgate.netmdpi.com

For the synthesis of this compound analogues, green chemistry principles advocate for the use of catalytic reactions, renewable starting materials, and energy-efficient reaction conditions. adelaide.edu.au The development of biocatalytic methods, which utilize enzymes to perform chemical transformations, is a particularly promising area that could lead to highly selective and sustainable synthetic routes to novel this compound derivatives.

Exploration of Novel Biological Targets in Non-Disease, Fundamental Biological Systems

A comprehensive review of scientific literature indicates a notable gap in research concerning the specific biological targets of this compound within non-disease, fundamental biological systems. Current research predominantly focuses on its potential therapeutic applications in disease models, such as its anti-inflammatory, analgesic, and cytotoxic effects. researchgate.netresearchgate.netresearchgate.net For instance, one study identified that nauclefine induces apoptosis in cancer cells by mediating the formation of a complex between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12); however, this is within a pathological context researchgate.net.

To date, studies dedicated to elucidating this compound's interactions with molecular targets as part of basic, non-pathological cellular processes or in model organisms for the purpose of understanding fundamental biology have not been published. Consequently, there is no available data on its specific protein binding partners, enzymatic inhibition, or receptor modulation outside of a disease-oriented framework.

Integration of Multi-Omics Data in this compound Mechanistic Studies (e.g., Proteomics, Metabolomics)

There is currently a lack of published research employing integrated multi-omics approaches to specifically investigate the mechanistic pathways of this compound. While some studies have utilized metabolomics and LC-MS/MS-based molecular networking to analyze crude plant extracts that contain this compound among a multitude of other compounds, these efforts were aimed at compound identification and dereplication rather than a focused mechanistic study on this compound itself. researchgate.netmdpi.comresearchgate.net

Dedicated studies using proteomics to map this compound-induced changes in the cellular proteome or metabolomics to trace its downstream metabolic consequences are not available in the current scientific literature. Therefore, a systems-level understanding of this compound's mechanism of action, which would be provided by integrating these high-throughput datasets, has yet to be established.

Development of New Methodologies for Studying Indole (B1671886) Alkaloid Biogenesis and Evolution

As this compound is a member of the broad class of indole alkaloids, understanding its origins is tied to the methodologies used to study the biogenesis and evolution of this complex family of natural products. Recent years have seen a significant shift from classical biochemical techniques to more integrated, technology-driven approaches. These new methodologies are rapidly advancing the field, enabling the discovery of novel biosynthetic pathways and providing insights into their evolutionary origins.

Computational and Genomic Approaches

The proliferation of genome sequencing has revolutionized the study of natural product biosynthesis. The discovery of biosynthetic gene clusters (BGCs), which are physically clustered groups of genes encoding the pathway for a specific natural product, is now primarily driven by computational tools. nih.govnih.gov These bioinformatics platforms use algorithms to mine genomic data for sequences encoding hallmark enzymes of alkaloid biosynthesis. researchgate.netresearchgate.net This "genome mining" approach has become the standard first step in identifying the genetic basis for the production of known alkaloids and discovering entirely new pathways. illinois.edu

| Tool/Method | Function | Application in Indole Alkaloid Research |

| antiSMASH | Identifies and annotates biosynthetic gene clusters (BGCs) in genomic data. researchgate.net | Predicts potential BGCs for indole alkaloids, guiding heterologous expression and functional characterization. |

| BAGEL | Specialized in identifying BGCs for Ribosomally Synthesized and Post-translationally modified Peptides (RiPPs). nih.gov | Aids in the discovery of less common peptide-based indole structures. |

| Molecular Networking (e.g., GNPS) | Organizes and visualizes tandem mass spectrometry (MS/MS) data, grouping structurally related molecules. mdpi.com | Accelerates the dereplication of known alkaloids in complex extracts and guides the isolation of novel derivatives. |

Synthetic Biology and Heterologous Expression

Once a BGC is identified, its function can be confirmed and studied by expressing it in a heterologous (non-native) host. This synthetic biology approach overcomes the challenges of low compound abundance in the native plant or fungus. mdpi.com Hosts like yeast (Saccharomyces cerevisiae) and tobacco (Nicotiana benthamiana) are engineered to reconstitute entire, complex indole alkaloid biosynthetic pathways. mdpi.com This methodology not only allows for the scalable production of valuable alkaloids but also serves as a platform for metabolic engineering. By modifying or swapping enzymes in the reconstituted pathway, researchers can create "unnatural" natural products with potentially novel or improved biological activities, further exploring the chemical space around the indole scaffold. researchgate.net

Biomimetic Synthesis and Chemoenzymatic Strategies

Inspired by nature's efficiency, researchers are developing biomimetic and chemoenzymatic strategies. These approaches often use key biosynthetic intermediates, such as strictosidine (B192452) for monoterpene indole alkaloids, as branching points to synthetically mimic or diverge from the natural pathway. nih.gov This allows for the creation of libraries of structurally diverse and complex molecules. Furthermore, the discovery and characterization of novel enzymes from these pathways provide new biocatalysts for performing challenging chemical transformations with high stereo- and regioselectivity. nih.govescholarship.org

Studying Pathway Evolution

Modern methodologies also provide powerful tools to understand how the vast diversity of indole alkaloids evolved. Comparative genomics, which analyzes BGCs across different species, reveals how pathways have been assembled, rearranged, or lost over evolutionary time. Studies on fungal indole alkaloids, for example, have uncovered the evolution of bifunctional enzymes, such as a reductase/Diels-Alderase, which efficiently catalyze key cyclization reactions. nih.govescholarship.orgresearchgate.net In plants, the evolution of large enzyme families, like the cytochrome P450s, through gene duplication and neofunctionalization has been shown to be a primary driver for the chemical diversification of alkaloid scaffolds. nih.gov By resurrecting ancestral enzymes and studying their catalytic functions, scientists can map the evolutionary trajectory that led to the modern array of indole alkaloids.

Q & A

Q. How can researchers enhance the reproducibility of Naulafine’s crystallographic data?

- Methodological Guidance : Deposit crystal structures in the Cambridge Structural Database (CSD). Report refinement parameters (e.g., R-factors, resolution) and thermal displacement thresholds. Use software-agnostic formats (e.g., CIF files) for data sharing .

Future Directions

Q. What computational tools can predict this compound’s interactions with emerging drug targets?

Q. How should researchers prioritize follow-up studies when this compound exhibits polypharmacology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.